1-(4-Aminophenyl)piperidine-2-thione
Description
1-(4-Aminophenyl)piperidine-2-thione is a heterocyclic compound featuring a six-membered piperidine ring with a thione (C=S) group at position 2 and a 4-aminophenyl substituent at position 1. The thione group imparts distinct electronic and reactivity profiles compared to analogous ketones (C=O) or amines, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(4-aminophenyl)piperidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 |
InChI Key |
LGOFAAUEIRXHAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=S)C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-(4-Aminophenyl)piperidine-2-thione with structurally related compounds, emphasizing substituents, physicochemical properties, and biological activities:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity | Reference |
|---|---|---|---|---|---|---|
| This compound | Piperidine-2-thione | 4-Aminophenyl at position 1 | ~222 (calculated) | Not reported | Potential aromatase inhibition | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine | 4-Aminophenyl, furan-2-yl carbonyl | 311.34 | Not reported | Synthetic intermediate for CNS drugs | |
| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Piperidine-4-one | Chloroacetyl, trimethoxyphenyls | 583.03 | Not reported | Anticancer, antimicrobial | |
| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one | Pyrimidin-2-one | Methylbenzoyl, methylphenyl | 335.39 | Not reported | Antiviral, antitumor | |
| 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine | Pyrrolidine | 4-Aminophenyl sulfonyl | 240.32 | Not reported | Enzyme inhibition |
Key Comparisons
Core Ring and Electronic Effects: Piperidine vs. Piperazine: Piperidine (one nitrogen) is less basic than piperazine (two nitrogens), affecting protonation states and solubility. The thione group in this compound enhances electrophilicity compared to ketones in analogs like piperidine-4-ones . Thione vs.
Substituent Influence: The 4-aminophenyl group enables hydrogen bonding and π-π stacking, similar to 4-(4-aminophenyl)piperazin-1-ylmethanone . However, the furan-2-yl carbonyl in the latter may confer additional metabolic stability. Bulky substituents (e.g., trimethoxyphenyls in ’s compound) reduce solubility but enhance lipophilicity, favoring membrane penetration .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution or nitro reduction (as in ), whereas piperazine analogs require additional steps for introducing the second nitrogen .
Biological Activity: Aromatase inhibition is observed in 1-(4-Aminophenyl)-3-azabicyclo derivatives , suggesting the 4-aminophenyl-thione scaffold could target similar enzymes. Pyrimidinones () exhibit antiviral activity via conjugated systems, a feature shared with the thione’s electron-deficient core .
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